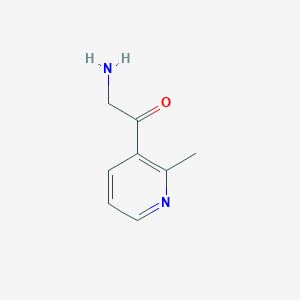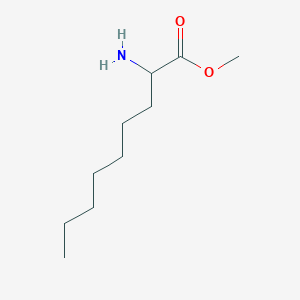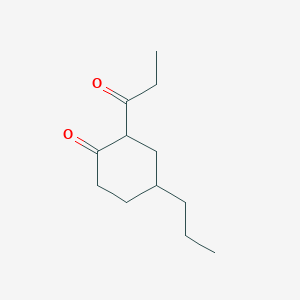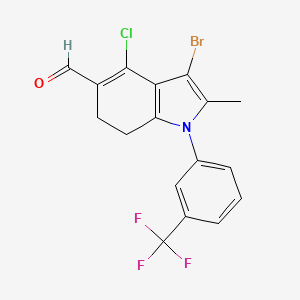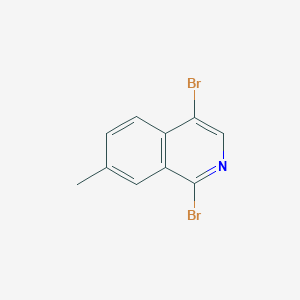![molecular formula C14H16N2O2 B13638546 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine](/img/structure/B13638546.png)
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine is a chemical compound with the molecular formula C14H16N2O2. It is also known by its IUPAC name, benzyl 4-isocyano-1-piperidinecarboxylate . This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further substituted with an isocyanate group. It is primarily used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
The synthesis of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves several steps. One common method includes the reaction of benzyl chloroformate with 4-isocyanopiperidine under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in amines.
Applications De Recherche Scientifique
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group for amines, suppressing their nucleophilic and basic properties . This allows for selective reactions at other functional groups within the molecule. The isocyanate group can react with nucleophiles, forming ureas or carbamates, which are important in various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-[(Benzyloxy)carbonyl]-4-isocyanopiperidine can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of an isocyanate group.
Benzyl chloroformate:
The uniqueness of this compound lies in its combination of the benzyloxycarbonyl and isocyanate groups, which provide distinct reactivity and applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C14H16N2O2 |
|---|---|
Poids moléculaire |
244.29 g/mol |
Nom IUPAC |
benzyl 4-isocyanopiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2 |
Clé InChI |
IOTJRARVBGDBHC-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


